N-Hydroxy Gatifloxacin

CAS No.:

Cat. No.: VC16219164

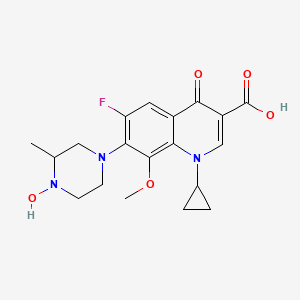

Molecular Formula: C19H22FN3O5

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22FN3O5 |

|---|---|

| Molecular Weight | 391.4 g/mol |

| IUPAC Name | 1-cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C19H22FN3O5/c1-10-8-21(5-6-23(10)27)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,27H,3-6,8H2,1-2H3,(H,25,26) |

| Standard InChI Key | RHFLRQZQILXMAJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CCN1O)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Introduction

Chemical Identity and Structural Characteristics

N-Hydroxy Gatifloxacin belongs to the quinoline carboxylic acid class, sharing the core structure of gatifloxacin but featuring a hydroxyl substitution at the piperazine nitrogen. Its molecular formula is , with a molecular weight of 391.40 g/mol . The IUPAC name is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-4-hydroxypiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reflecting the positional specificity of the hydroxyl group.

Table 1: Key Physicochemical Properties of N-Hydroxy Gatifloxacin

| Property | Value |

|---|---|

| CAS Registry Number | 1335198-95-2 |

| Molecular Formula | |

| Molecular Weight | 391.40 g/mol |

| Parent Drug | Gatifloxacin |

| Structural Feature | N-hydroxylation of piperazine |

This modification alters the compound’s polarity and solubility compared to gatifloxacin, potentially influencing its pharmacokinetic behavior and metabolic pathways .

Synthesis and Manufacturing Considerations

While no explicit synthesis route for N-hydroxy gatifloxacin is detailed in the provided sources, its formation likely occurs during the synthesis of gatifloxacin or via oxidative metabolism. Gatifloxacin is synthesized through a nucleophilic substitution reaction between 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 2-methylpiperazine in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) . Impurities such as desmethyl gatifloxacin (0.07 area-% or less) and 2'-methylgatifloxacin (0.06 area-% or less) are tightly controlled during production . N-hydroxy gatifloxacin may arise under specific reaction conditions, such as incomplete purification or hydroxylation of intermediates.

Post-synthesis slurrying in water or acetonitrile-water mixtures (4–10 mL/g) at 20–30°C is a critical step for isolating high-purity gatifloxacin, which may also apply to removing N-hydroxy derivatives .

N-Hydroxy Gatifloxacin is cataloged as a reference standard (Catalogue No.: VE0018154), indicating its use in chromatographic methods to quantify impurities in gatifloxacin batches . Although the provided sources lack detailed analytical protocols for this compound, analogous techniques for related impurities include:

-

High-Performance Liquid Chromatography (HPLC): To resolve and quantify trace impurities.

-

Mass Spectrometry (MS): For structural confirmation via molecular ion peaks and fragmentation patterns.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups, such as the hydroxyl moiety .

The absence of N-hydroxy gatifloxacin in prior impurity profiles suggests it is either a minor byproduct or a newly identified entity requiring updated analytical methodologies.

Pharmacological and Toxicological Implications

As a hydroxylated derivative, N-hydroxy gatifloxacin may exhibit altered antibacterial activity or toxicity compared to the parent drug. Gatifloxacin itself demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli, with a pharmacokinetic profile marked by high oral bioavailability (96%) and renal excretion (>80%) . Hydroxylation typically enhances water solubility but may reduce membrane permeability, potentially diminishing antimicrobial efficacy.

In Vitro Antibacterial Activity Considerations

While no direct studies on N-hydroxy gatifloxacin’s antibacterial properties are available, gatifloxacin’s mucoadhesive formulations (e.g., gellan gum-based systems) show sustained drug release and prolonged ocular residence time, achieving significant bacterial load reduction . If N-hydroxy gatifloxacin retains partial activity, it could contribute to residual efficacy in formulations, though this remains speculative without experimental data.

Future Research Directions

-

Synthetic Pathway Elucidation: Develop optimized routes to synthesize N-hydroxy gatifloxacin for use in reference standards and toxicological studies.

-

Antimicrobial Profiling: Evaluate its minimum inhibitory concentration (MIC) against common pathogens to assess retained activity.

-

Metabolic Studies: Investigate whether N-hydroxy gatifloxacin forms in vivo and its potential renal or hepatic clearance mechanisms.

-

Regulatory Documentation: Establish validated analytical methods and acceptance criteria for this impurity in pharmacopeial monographs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume